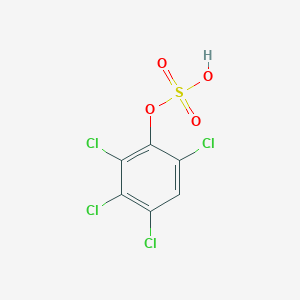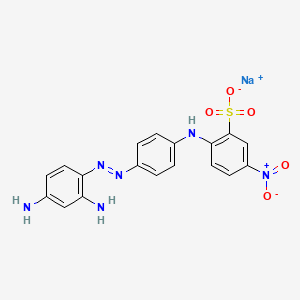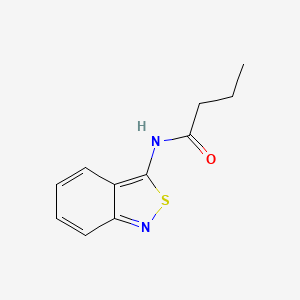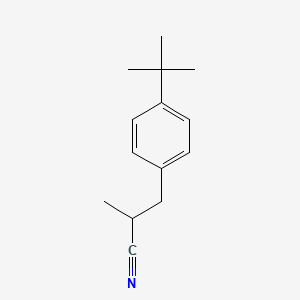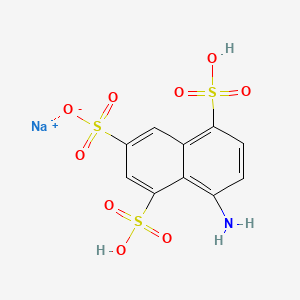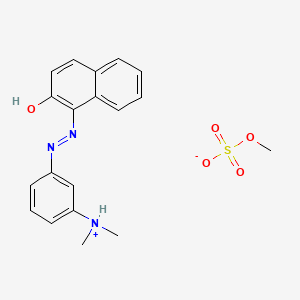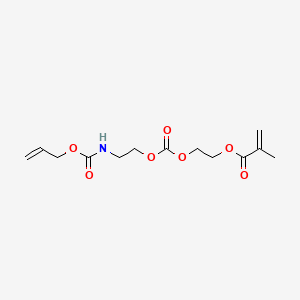
4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate typically involves multi-step organic reactions. One common method includes the reaction of methacrylic acid with a precursor molecule containing the 4,9-dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Catalysts such as palladium on carbon, specific solvents, and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of advanced polymers with unique properties.
Materials Science: Employed in the development of novel materials with specific mechanical, thermal, or optical properties.
Biomedical Engineering: Investigated for its potential use in drug delivery systems, tissue engineering, and medical devices.
Mechanism of Action
The mechanism of action of 4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate involves its interaction with specific molecular targets and pathways. In polymer chemistry, it acts as a monomer that undergoes polymerization to form long-chain polymers. In biomedical applications, it may interact with biological molecules to facilitate drug delivery or tissue regeneration .
Comparison with Similar Compounds
Similar Compounds
- 4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl acrylate
- 4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl butyrate
Uniqueness
4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate is unique due to its specific functional groups and structural configuration, which impart distinct properties and reactivity. Compared to similar compounds, it offers enhanced polymerization characteristics and potential biomedical applications .
Properties
CAS No. |
66470-38-0 |
|---|---|
Molecular Formula |
C13H19NO7 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
2-[2-(prop-2-enoxycarbonylamino)ethoxycarbonyloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H19NO7/c1-4-6-19-12(16)14-5-7-20-13(17)21-9-8-18-11(15)10(2)3/h4H,1-2,5-9H2,3H3,(H,14,16) |
InChI Key |
KVWLRDVRAFLQPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)OCCNC(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


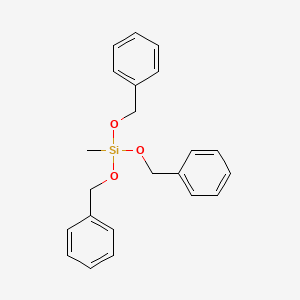
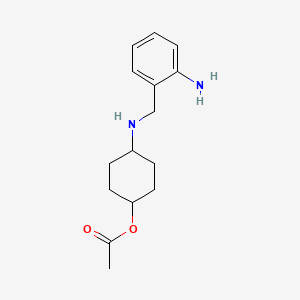

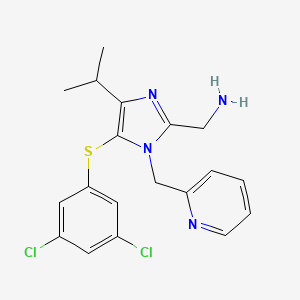
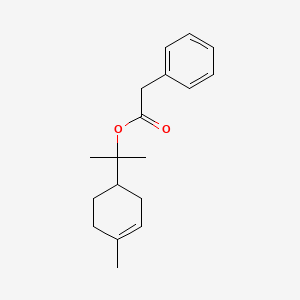
![(1S,2R,5R,7R,8R,9R,11R,13R,14R)-2-ethyl-8-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12672923.png)
